O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride
Description
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride is a hydroxylamine derivative featuring a 1,2,4-triazole-substituted methyl group. The 1,2,4-triazole moiety is a nitrogen-rich heterocycle known for its hydrogen-bonding capabilities and prevalence in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUOGMCRWVEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives .
Scientific Research Applications
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride with structurally related hydroxylamine derivatives, focusing on substituent effects, synthesis, physical properties, and applications.
Structural Features and Substituent Effects
| Compound Name | Substituent Group | Key Structural Attributes |
|---|---|---|
| O-(1H-1,2,4-Triazol-5-ylmethyl) derivative | 1,2,4-Triazolylmethyl | Heterocyclic N-atoms enable H-bonding, π-π stacking. |
| O-Pentafluorobenzyl derivative | C₆F₅CH₂- | Electron-withdrawing, bulky, enhances stability. |
| O-Cyclopropylmethyl derivative | Cyclopropylmethyl | Small, strained ring; potential metabolic stability. |
| O-Trifluoroethyl derivative | CF₃CH₂- | Electron-withdrawing, lipophilic. |
| O-Benzyl derivative | C₆H₅CH₂- | Aromatic, moderate steric bulk. |
The 1,2,4-triazolylmethyl group distinguishes the target compound through its heterocyclic nature, which may enhance solubility in polar solvents and participation in coordination or biological interactions compared to purely aliphatic (e.g., trifluoroethyl) or aromatic (e.g., benzyl) analogs .
Physical and Chemical Properties
Key observations:
- Melting Points: Electron-withdrawing groups (e.g., C₆F₅ in pentafluorobenzyl) correlate with higher melting points due to increased crystallinity .
- Stability : The trifluoroethyl derivative’s low storage temperature (2–8°C) suggests hygroscopicity or thermal sensitivity, whereas the pentafluorobenzyl analog is stable at ambient conditions .
Q & A
Basic: What are the key considerations for synthesizing O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of precursors (e.g., hydrazine derivatives with nitriles or carboxylic acids). Subsequent alkylation introduces the hydroxylamine group. For example, analogous compounds like O-(4-chlorobenzyl)hydroxylamine hydrochloride are synthesized by reacting substituted benzyl chlorides with hydroxylamine hydrochloride under basic conditions (e.g., Na₂CO₃) in an inert atmosphere . Key considerations include:
- Reagent purity : Ensure hydroxylamine hydrochloride is anhydrous to avoid side reactions.
- Temperature control : Maintain mild conditions (room temperature to 60°C) to prevent decomposition.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high yields (70–85%) .
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and hydroxylamine-CH₂ linkage (δ 4.0–4.5 ppm).
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (e.g., ~195.6 g/mol).
- X-ray crystallography : For single-crystal analysis, SHELX software is widely used for structure refinement .
Advanced: How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution and bioassays. For example:
- Electron-withdrawing groups (e.g., Cl, F) on the triazole enhance stability and receptor binding affinity.
- Bulkier substituents (e.g., tert-butyl) may improve lipophilicity but reduce solubility.
| Substituent | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| -H | 12 µM | 25 |
| -Cl | 8 µM | 18 |
| -CF₃ | 5 µM | 10 |
Data from analogous oxadiazole derivatives suggest similar trends .
Advanced: What experimental strategies address contradictory results in cytotoxicity assays?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements.
- Stability testing : Monitor compound integrity in cell culture media (e.g., HPLC analysis at 0, 6, 24 hours).
- Control experiments : Use known inhibitors (e.g., doxorubicin) to validate assay sensitivity .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) for high-purity crystals.
- Column chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5) removes unreacted triazole precursors.
- Ion-exchange chromatography : Useful for separating hydrochloride salts from neutral byproducts .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Replace H with D in reactive groups (e.g., NH₂ → ND₂) to identify rate-determining steps.
- DFT calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in nucleophilic attacks.
- Trapping intermediates : Use low-temperature NMR (-40°C) to detect short-lived species .
Advanced: What strategies optimize the compound’s bioavailability in preclinical studies?
Methodological Answer:
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 15–20 mg/mL at pH 7.4).
- Prodrug design : Introduce ester groups to enhance membrane permeability, which are hydrolyzed in vivo.
- Formulation : Use cyclodextrin complexes or liposomal encapsulation for sustained release .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; analyze degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes.
- pH stability : Test in buffers (pH 1–10) to identify optimal storage pH (typically 4–6 for hydrochloride salts) .
Advanced: How does the compound interact with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to purified enzymes.
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
- Molecular docking : Use AutoDock Vina to predict binding poses in the active site of target proteins (e.g., cytochrome P450) .
Advanced: How are computational methods integrated into experimental design for this compound?
Methodological Answer:
- Virtual screening : Identify analogs with improved ADMET profiles using QSAR models (e.g., Schrödinger’s QikProp).
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict tissue distribution.
- Retrosynthetic planning : Use AI tools (e.g., Chematica) to optimize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
